REACTION_CXSMILES
|
[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]2[CH2:12][C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:18]=3[C:4]=2[NH:3]1.[Cl:19][S:20](Cl)(=[O:22])=[O:21]>>[Cl:19][S:20]([C:15]1[CH:16]=[CH:17][C:18]2[C:4]3[NH:3][C:2](=[O:1])[C:11]4[C:6]([C:5]=3[CH2:12][C:13]=2[CH:14]=1)=[CH:7][CH:8]=[CH:9][CH:10]=4)(=[O:22])=[O:21]
|
Name
|
|
Quantity
|
40 g
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Type
|
reactant
|
Smiles
|
O=C1NC2=C(C3=CC=CC=C13)CC=1C=CC=CC12
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Name
|
|
Quantity
|
112 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)Cl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stir for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
The reaction mixture was slowly poured on ice
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Type
|
FILTRATION
|
Details
|
the resulting yellow solid was filtered
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Type
|
WASH
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Details
|
washed thoroughly with water and EtOAc
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClS(=O)(=O)C1=CC=2CC3=C(NC(C4=CC=CC=C34)=O)C2C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |